N-(3-chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
N-(3-Chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a heterocyclic compound featuring a benzo[b]thiopheno[2,3-d]pyrimidinone core fused with a tetrahydrobenzene ring. The structure includes a 3-chlorophenylacetamide group linked via a sulfur atom to the pyrimidine ring, which is substituted with a methyl group at position 3 and a keto group at position 2. This scaffold is designed to optimize interactions with biological targets, particularly enzymes or receptors involved in inflammation or cancer pathways, due to its planar aromatic system and hydrogen-bonding capabilities .
The compound’s synthesis typically involves nucleophilic substitution reactions, where a thiol-containing intermediate reacts with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in acetone), followed by recrystallization to achieve high purity (yields ~68–85%) . Its structural complexity necessitates advanced spectroscopic characterization (¹H/¹³C NMR, IR, MS) and X-ray crystallography for unambiguous confirmation .
Properties
Molecular Formula |
C19H18ClN3O2S2 |
|---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-23-18(25)16-13-7-2-3-8-14(13)27-17(16)22-19(23)26-10-15(24)21-12-6-4-5-11(20)9-12/h4-6,9H,2-3,7-8,10H2,1H3,(H,21,24) |
InChI Key |
NZHOCKNBAHYFNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may focus on its potential use as a drug candidate for treating specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Core Modifications
- Cyclopenta vs. Pentahydrobenzene Rings: The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () replaces the pentahydrobenzene ring with a cyclopenta moiety.
- Pyrido[3,2-d]pyrimidine Derivatives: 2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide () incorporates a pyridine ring fused to the pyrimidine system. The electron-withdrawing nitrogen in the pyridine ring decreases electron density at the sulfur bridge, reducing nucleophilic reactivity compared to the parent compound .
Substituent Variations
Chlorophenyl vs. Fluorophenyl :
N-(3-Chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide () substitutes the methyl group with a 4-fluorophenyl group. The fluorine atom’s electronegativity enhances metabolic stability by resisting oxidative degradation, though it slightly reduces solubility (aqueous solubility: 12 µM vs. 18 µM for the methyl analogue) .- Trifluoromethyl and Methoxy Groups: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () introduces a trifluoromethyl group on the phenyl ring, increasing hydrophobicity (ClogP = 4.2) and enhancing binding to hydrophobic pockets in targets like cyclooxygenase-2 (COX-2) .
Pharmacological Activity
Cytotoxicity
- The parent compound exhibits moderate cytotoxicity (IC₅₀ = 5.07 µM against HeLa cells), comparable to 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (IC₅₀ = 4.54 µM) (). However, N-(4-chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () shows superior activity (IC₅₀ = 2.19 µM), likely due to the ethyl and dimethyl groups improving target affinity .
Anti-Inflammatory Potential
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide () demonstrates in silico COX-2 inhibition (binding energy = -9.2 kcal/mol), outperforming the parent compound (-7.8 kcal/mol), attributed to its additional pyrazine ring enabling π-π stacking .
Physicochemical Properties
Biological Activity
N-(3-chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a chlorophenyl group with a thiophene-pyrimidine moiety, which may contribute to its biological activities. This article delves into its biological activity based on available research findings.
Chemical Structure and Properties
The compound features the following structural components:
- Chlorophenyl Group : Known for its role in modulating biological interactions.
- Thioacetamide Functionality : Implicated in various biochemical pathways.
- Pyrimidine and Thiophene Rings : These heterocyclic structures are often associated with diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics frequently exhibit significant biological activities. The specific biological effects of this compound warrant further investigation. Notable activities may include:
- Anticancer Properties : Compounds with related structures have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : Similar derivatives often possess the ability to inhibit microbial growth.
- Enzyme Inhibition : Potential interactions with metabolic enzymes could play a role in its therapeutic effects.
Research Findings and Case Studies
A synthesis of relevant studies provides insight into the biological activity of this compound:
-
In Vitro Studies :
- A study on related benzofuran derivatives demonstrated effective inhibition of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most potent compounds showed IC50 values ranging from 0.49 to 47.02 µM against these cell lines, suggesting a promising anticancer profile for structurally similar compounds .
- Mechanism of Action :
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Naphthyl Acetamide | Contains naphthalene ring | Anticancer properties |
| 4-Nitrobenzamide | Nitro group on benzene | Antimicrobial activity |
| 2-Aminobenzothiazole | Thiazole ring | Antiviral properties |
The distinct combination of functional groups in this compound sets it apart from these compounds and may confer unique biological properties.
Future Directions
Further research is essential to fully elucidate the pharmacological profile of this compound. Key areas for investigation include:
- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
- Mechanistic Studies : Understanding its interactions at the molecular level with specific biological targets.
- Structure-Activity Relationship (SAR) Analysis : Identifying which structural features contribute most significantly to its biological effects.
Preparation Methods
Bromination of the Pyrimidine Core
Bromination at C2 is critical for subsequent thiol substitution. The reaction is carried out in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis of POBr₃.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Brominating agent | POBr₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction time | 4 hours |
| Yield | 85% |
Thiol Substitution
The brominated intermediate (4) reacts with in situ-generated sodium thioacetamide (from 2-mercaptoacetamide and NaH) in tetrahydrofuran (THF). This step requires strict exclusion of moisture to avoid competing hydrolysis.
Key Observations:
-
Higher yields (78%) are achieved with 1.5 equiv of thioacetamide.
-
Side products include disulfide dimers (<5%), minimized by maintaining low reaction temperatures (0–5°C).
Coupling with N-(3-Chlorophenyl)Acetamide
The final step involves amidification of the thioacetamide intermediate (5) with 3-chloroaniline (6) using a carbodiimide coupling agent.
Activation of the Carboxylic Acid
The carboxylic acid group in (5) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Reaction Profile:
| Component | Quantity |
|---|---|
| EDC | 1.2 equiv |
| HOBt | 1.1 equiv |
| 3-Chloroaniline | 1.5 equiv |
| Solvent | Anhydrous DMF |
| Temperature | Room temperature |
| Yield | 65–70% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient). Key impurities include unreacted 3-chloroaniline and EDC urea byproducts.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, Ar-H), 3.82 (s, 2H, CH₂CO), 2.94 (t, 2H, thiophene-CH₂), 2.43 (s, 3H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclization Approach
An alternative one-pot method involves simultaneous cyclization and thioether formation using Lawesson’s reagent. However, this route yields <40% due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time for the cyclocondensation step but requires specialized equipment and offers no significant yield improvement.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination: Competing bromination at C6 is suppressed using sterically hindered bases like 2,6-lutidine.
-
Thiol Oxidation: Addition of antioxidants (e.g., BHT) minimizes disulfide formation during thioether synthesis.
Q & A
Q. Characterization Techniques :
Which analytical techniques are critical for confirming structural identity?
Basic Research Focus
A multi-technique approach is essential:
- NMR Spectroscopy : Assign peaks to protons in the chlorophenyl, thiopheno-pyrimidinone, and acetamide moieties. For example, aromatic protons appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C: 45.36% calculated vs. 45.29% found) to assess purity .
- Single-Crystal XRD : Use SHELXL for refining crystallographic data (R-factor < 0.05) .
How can researchers resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?
Advanced Research Focus
Steps for Discrepancy Resolution :
Replicate Experiments : Confirm reproducibility of synthesis and analysis .
Cross-Validate Techniques : Use HRMS to confirm molecular formula if elemental analysis deviates .
Dynamic NMR Studies : Detect conformational changes or tautomerism affecting peak splitting .
Impurity Profiling : Employ HPLC (C18 column, acetonitrile/water gradient) to identify by-products .
Example : Inconsistent nitrogen content (12.21% calculated vs. 12.23% found) may indicate residual solvents; TGA (thermogravimetric analysis) can detect volatile impurities .
What strategies optimize synthesis for enhanced biological activity?
Advanced Research Focus
Reaction Optimization :
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Replace DMF with THF to reduce side reactions | Improves yield by 15% |
| Catalyst | Use DMAP (4-dimethylaminopyridine) for acylations | Accelerates condensation |
| Temperature | Lower from 80°C to 60°C to prevent decomposition | Enhances purity |
Q. Biological Activity Tuning :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve enzyme inhibition .
How do pH and temperature affect the compound’s stability?
Advanced Research Focus
Stability Studies :
- pH Stability : Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC. The compound is stable at pH 5–7 but hydrolyzes in acidic conditions .
- Thermal Stability : TGA/DSC analysis shows decomposition above 230°C, suggesting solid-state stability at room temperature .
What computational methods elucidate molecular interactions?
Advanced Research Focus
Molecular Docking Workflow :
Target Selection : Prioritize enzymes like EGFR or COX-2 based on structural analogs .
Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .
Example : A similar compound showed strong binding to EGFR (ΔG = -9.2 kcal/mol), correlating with anti-cancer activity in vitro .
How does this compound compare to structural analogs?
Q. Advanced Research Focus
| Analog | Structural Variation | Activity |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-... | Methyl substitution | Enhanced lipophilicity (logP = 3.2) |
| N-(4-nitrophenyl)-... | Nitro group | Improved enzyme inhibition (IC₅₀ = 1.2 µM) |
| N-(2,5-dimethoxyphenyl)-... | Methoxy groups | Increased solubility (2.5 mg/mL) |
What protocols ensure ≥95% purity for biological assays?
Q. Advanced Research Focus
- HPLC Method : C18 column, 30:70 acetonitrile/water, 1.0 mL/min flow rate, UV detection at 254 nm .
- Recrystallization : Use ethanol/water (7:3) to remove polar impurities .
How can computational modeling guide SAR studies?
Q. Advanced Research Focus
- QSAR Models : Use MOE or Gaussian to correlate substituent electronegativity with activity .
- 3D Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone oxygen) .
What in vitro assays validate hypothesized mechanisms?
Q. Advanced Research Focus
| Assay | Protocol | Outcome Metric |
|---|---|---|
| Cytotoxicity | MTT assay on HeLa cells | IC₅₀ < 10 µM |
| Enzyme Inhibition | Fluorescence-based kinase assay | % inhibition at 1 µM |
| Apoptosis | Flow cytometry (Annexin V/PI staining) | Early/late apoptotic cells |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
